molecular formula C10H12N2S2 B1211490 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine CAS No. 84201-40-1

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine

Número de catálogo: B1211490
Número CAS: 84201-40-1
Peso molecular: 224.4 g/mol
Clave InChI: MYLBTCQBKAKUTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (hereafter referred to as Compound X) is a pyrrolopyrazine derivative and a major in vivo metabolite of the chemopreventive agent oltipraz . Its structure features a methyl group at position 7 and methylthio (-SMe) groups at positions 6 and 8 (Fig. 1). Compound X exhibits diverse biological activities, including:

  • Antiviral effects: Inhibition of HIV-1 replication (ED50 ~25 µM in vitro) by targeting post-integration stages of the viral life cycle .
  • Antioxidant properties: Activation of Nrf2 to enhance cellular antioxidant defenses .
  • HIF-1α inhibition: Suppression of hypoxia-inducible factor 1α via induction of miR-199a-5p and miR-20a, reducing tumor angiogenesis .
  • Synergy with oltipraz: Enhanced antiviral activity in combination with its parent compound .

Pharmacokinetically, Compound X is well-tolerated in humans, with stable plasma concentrations observed after multiple doses .

Propiedades

IUPAC Name

7-methyl-6,8-bis(methylsulfanyl)pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-7-9(13-2)8-6-11-4-5-12(8)10(7)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLBTCQBKAKUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=CC2=C1SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233127
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84201-40-1
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084201401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84201-40-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction Mechanism and Conditions

  • Electroreduction Step :

    • Oltipraz is subjected to electroreduction on a glassy carbon cathode in a non-aqueous medium, typically using solvents such as dimethylformamide (DMF) or acetonitrile.

    • A supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate) facilitates charge transfer.

    • Applied potentials are optimized to ensure selective reduction of the dithiolethione moiety, yielding a reactive intermediate.

  • Methylation Step :

    • The reduced intermediate is treated with methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

    • Reaction conditions (e.g., temperature, stoichiometry) are controlled to favor bis-methylation at the 6- and 8-positions of the pyrrolopyrazine core.

Key Analytical Data

  • X-ray Crystallography : While the mercury cathode route produces a tri-iodomercurate(II) complex (triclinic space group P with a = 10.620 Å, b = 11.944 Å, c = 9.665 Å), the glassy carbon method directly yields M2.

  • Voltammetry : Cyclic voltammetry confirms the redox behavior of oltipraz and its intermediates during electroreduction.

Chemical Synthesis and Purification of the Oltipraz Metabolite M2

M2 is also synthesized via chemical routes, particularly for pharmacological studies. This method emphasizes scalability and purity, critical for in vivo applications.

Synthetic Pathway

  • Starting Material : Oltipraz undergoes enzymatic or chemical metabolism to generate M2 as a primary metabolite.

  • Direct Synthesis :

    • Alkylation : A precursor pyrrolopyrazine derivative is treated with methanethiol (CH₃SH) or methyl disulfide (CH₃SSCH₃) under basic conditions (e.g., sodium hydride in tetrahydrofuran).

    • Cyclization : Intramolecular cyclization is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), forming the fused pyrrolopyrazine ring.

Purification and Characterization

  • Chromatography : Crude product is purified via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures.

  • Spectroscopic Validation :

    • NMR : ¹H and ¹³C NMR spectra confirm methylthio substituents at C6 and C8, with characteristic shifts for the pyrrolopyrazine backbone.

    • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 240.0400 (C₁₀H₁₂N₂S₂).

Table 1: Comparison of Preparation Methods

MethodKey StepsReagents/ConditionsYield*Characterization Techniques
ElectrochemicalElectroreduction → MethylationGlassy carbon cathode, CH₃I~60%Voltammetry, X-ray diffraction
Chemical SynthesisAlkylation → Cyclization → PurificationCs₂CO₃, CH₃SH, DMSO~45%NMR, HRMS, Chromatography

*Reported yields are approximate due to variability in experimental setups.

Critical Analysis of Methodologies

Electrochemical Advantages and Limitations

  • Advantages :

    • High selectivity for bis-methylation due to controlled redox potentials.

    • Avoids harsh reagents, enhancing safety profiles.

  • Limitations :

    • Requires specialized equipment (electrochemical cells).

    • Lower scalability compared to chemical routes.

Chemical Synthesis Considerations

  • Scalability : Suitable for bulk production but necessitates careful optimization of alkylation conditions to prevent over-methylation.

  • Purity Challenges : Byproducts from incomplete cyclization or oxidation require rigorous chromatographic separation.

Industrial and Pharmacological Applications

  • Pharmaceutical Intermediates : M2’s role in AMPK activation and LXRα inhibition underscores its value in anti-steatotic drug development.

  • Process Optimization : Recent patents highlight innovations in solvent systems and catalysts to improve yields (e.g., cesium carbonate in DMSO) .

Análisis De Reacciones Químicas

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the methylthio groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio positions, where nucleophiles such as amines or thiols can replace the methylthio groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Hepatoprotective Effects
Research indicates that 7-methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine exhibits hepatoprotective properties. It has been shown to inhibit liver steatosis by reducing lipogenesis and enhancing mitochondrial function, which includes promoting fuel oxidation. This mechanism positions the compound as a potential therapeutic agent for conditions such as liver fibrosis and cirrhosis .

2. Antiviral Activity
The compound has demonstrated antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). A study published in Molecular Pharmacology highlighted its ability to inhibit HIV-1 replication in vitro, suggesting its potential use in developing antiviral therapies .

3. Antioxidant Properties
The antioxidant capabilities of this compound have also been explored. It is believed that the compound can mitigate oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Study 1: Oltipraz Metabolism
In a clinical study examining the pharmacokinetics of oltipraz in patients with liver conditions, researchers found that the metabolite this compound plays a significant role in the drug's efficacy in reducing circulating TGF-beta1 levels, which are associated with liver fibrosis progression .

Case Study 2: Antiviral Mechanism
A detailed investigation into the antiviral properties of this compound revealed that it interferes with viral replication mechanisms at multiple stages. The study provided insights into how modifications to the chemical structure could enhance its efficacy against HIV-1 .

Mecanismo De Acción

The mechanism of action of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Pyrrolo[1,2-a]pyrazine Derivatives

Table 1: Key Pyrrolo[1,2-a]pyrazine Derivatives and Their Properties
Compound Name / Class Structural Features Biological Activity & Applications Key Findings & References
Compound X 7-Me, 6,8-bis(-SMe) Antiviral, antioxidant, HIF-1α inhibition Synergizes with oltipraz; ED50 ~25 µM (HIV-1)
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., 8c, 8g, 8i) Fused benzoimidazole ring; substituents at R1/R2 OLED applications (blue emission) Aggregation-induced emission (AIE); substituents modulate emission wavelength
Pyrrolo[1,2-a]pyrazine-1,4-dione 1,4-dione moiety Antifungal (vs. Alternaria alternata) Higher efficacy than alcohol-based antifungals; inhibits spore formation
3,4-Dihydropyrrolo[1,2-a]pyrazines Partially saturated pyrazine ring Anticancer (prostate/breast cancer cells) Novel synthesis via three-component route; IC50 values in µM range
Dibromofakelin / Longamide B Brominated substituents Cytotoxicity Natural products with broad bioactivity
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazines Fused pyridine ring 5-HT3 receptor agonism Limited synthetic methods; potential CNS applications

Pharmacological and Functional Contrasts

  • Antiviral vs. Anticancer : Compound X uniquely targets HIV-1 post-integration stages, while dihydropyrrolo derivatives (e.g., from ) inhibit cancer cell proliferation via undefined mechanisms.
  • Fluorescence vs. Bioactivity : Benzoimidazole hybrids prioritize optical properties (e.g., 8c: λem ~450 nm) over bioactivity, whereas Compound X lacks fluorescence but has strong therapeutic relevance .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -Cl) on benzoimidazole hybrids induce blue-shifted emission (hypsochromic shift) .
    • Electron-donating groups (e.g., -OMe) cause red shifts (bathochromic) but reduce emission intensity .
    • Methylthio groups in Compound X enhance metabolic stability and antioxidant capacity .
Antifungal Activity
  • Compound X: Not reported for antifungal use.
  • Pyrrolo[1,2-a]pyrazine-1,4-dione: Inhibits Alternaria alternata at 100 µL, outperforming 3-hexadecanol .
  • Dipyrrolo derivatives : Exhibit broad-spectrum antifungal activity against Botrytis cinerea and Rhizoctonia solani .
Anticancer Activity
  • Compound X : Indirect anticancer effects via HIF-1α inhibition .
  • 3,4-Dihydropyrrolo derivatives : Direct cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells .
  • Dibromofakelin : Natural alkaloid with cytotoxicity across multiple cell lines .

Actividad Biológica

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine, also known as a metabolite of oltipraz, has garnered attention due to its potential biological activities. This compound is primarily noted for its antiviral properties and its role in various pharmacological contexts, particularly concerning liver diseases and HIV replication.

  • Molecular Formula : C10_{10}H12_{12}N2_{2}S2_{2}
  • Molecular Weight : 224.35 g/mol
  • CAS Number : 84201-40-1
  • Density : 1.25 g/cm³
  • LogP : 3.0865

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antiviral effects and potential therapeutic applications in liver conditions.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against HIV. A study published in Molecular Pharmacology demonstrated that this compound inhibits HIV type 1 replication in vitro with an effective dose (ED50) of approximately 10 µM . This highlights its potential as a therapeutic agent in managing HIV infections.

Liver Health Implications

Oltipraz, from which this compound is derived, has been investigated for its effects on liver fibrosis and cirrhosis. The pharmacokinetics of oltipraz and its metabolites, including this compound, were evaluated in patients with liver conditions. Findings suggest that this metabolite may play a role in suppressing circulating TGF-beta1 levels, which are implicated in fibrotic processes .

Case Studies

  • Inhibition of HIV Replication :
    • In a controlled study involving cell cultures, this compound was shown to effectively reduce the viral load of HIV-infected cells. The study concluded that the compound's mechanism involves interference with the viral replication cycle .
  • Liver Fibrosis Treatment :
    • A clinical study assessed the effects of oltipraz on patients with liver fibrosis. The results indicated that treatment with oltipraz led to significant reductions in liver fibrosis markers and improved liver function tests. The role of its metabolites was considered crucial in mediating these effects .

Data Table

Property Value
Molecular FormulaC10_{10}H12_{12}N2_{2}S2_{2}
Molecular Weight224.35 g/mol
CAS Number84201-40-1
Density1.25 g/cm³
LogP3.0865
ED50 (HIV inhibition)~10 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, and how do experimental parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrroles with methylthio-containing reagents. For example, domino reactions using vinyl azides (Chen et al., 2010) and cyclization of hydrazine derivatives (Hordiyenko et al., 2013) are documented. Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and stoichiometric ratios of methylthio groups (1:2 for bis-functionalization). Catalytic systems like Lewis acids (e.g., ZnCl₂) improve regioselectivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use GC-MS with non-polar columns (e.g., DB-5) and temperature gradients (e.g., 50°C to 300°C at 10°C/min) for purity assessment . NMR (¹H/¹³C) identifies methylthio substituents (δ 2.1–2.4 ppm for SCH₃) and pyrrolo-pyrazine core protons (δ 6.8–7.5 ppm). X-ray crystallography resolves stereochemistry, as demonstrated for analogs like 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine .

Q. What biological activities are associated with pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Derivatives exhibit antiviral activity (e.g., inhibition of retroviral proteases) and kinase modulation. For example, 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives are precursors for HIV-1 inhibitors . Biological assays should include dose-response curves (IC₅₀ determination) and competitive binding studies to validate target specificity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of methylthio-substituted pyrrolopyrazines?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and transition states. For instance, ICReDD’s quantum chemical reaction path searches predict optimal intermediates (e.g., methylthio radical stability) and solvent effects. Machine learning models trained on NIST’s GC-MS datasets can recommend temperature programs and catalyst combinations .

Q. How to resolve contradictions in spectral data for pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Cross-validate GC-MS retention indices (RI) using both polar (e.g., HP-INNOWax) and non-polar columns (e.g., DB-5). For example, hexahydro-3-(2-methylpropyl) analogs show RI discrepancies of ±15 units between column types . NMR assignments should reference IUPAC-standardized InChIKeys (e.g., OWOHLURDBZHNGG for core structures) .

Q. What strategies improve the structure-activity relationship (SAR) for antiviral derivatives?

  • Methodological Answer : Introduce substituents at positions 6 and 8 (methylthio groups) to enhance hydrophobic interactions with viral proteases. Compare bioactivity of 7-iodo vs. 7-methyl analogs using in vitro HIV reverse transcriptase assays. El-Sayed et al. (2019) demonstrated that electron-withdrawing groups at position 7 reduce cytotoxicity .

Q. How to design enantioselective syntheses for chiral pyrrolopyrazines?

  • Methodological Answer : Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., BINAP-Pd complexes). For stereoisomers like cyclo(L-Phe-L-Pro), chiral HPLC with amylose-based columns achieves baseline separation (α > 1.5) .

Q. What computational tools predict metabolic stability of methylthio-substituted pyrrolopyrazines?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with ADMET predictors (e.g., SwissADME). Methylthio groups increase metabolic resistance compared to ethoxy analogs, as shown in CYP3A4 binding simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Reactant of Route 2
Reactant of Route 2
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.